3-Benzyl-2-methylphenol
Overview
Description
3-Benzyl-2-methylphenol is a chemical compound with the molecular weight of 198.26 . It is also known as a derivative of phenol and is an isomer of p-cresol and m-cresol . It is commonly found in the form of an oil .
Synthesis Analysis
The synthesis of phenols like 3-Benzyl-2-methylphenol can be achieved through various methods. Some of these include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers . Another method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina .Molecular Structure Analysis
The molecular structure of 3-Benzyl-2-methylphenol can be represented by the InChI code: 1S/C14H14O/c1-11-13(8-5-9-14(11)15)10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 . This indicates that the molecule consists of 14 carbon atoms, 14 hydrogen atoms, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving 3-Benzyl-2-methylphenol can be quite complex. For instance, the reactions of activated aryl halides closely resemble the SN2-displacement reactions of aliphatic halides . Moreover, the reaction with acetone/ketones can lead to the formation of Bisphenol A, an important monomer for resins .Physical And Chemical Properties Analysis
3-Benzyl-2-methylphenol is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Chemical Reactions and Analysis
Selected Ion Flow Tube Study : A study by Wang, Španěl, & Smith (2004) explored the reactions of various phenols and alcohols, including 3-Benzyl-2-methylphenol, using selected ion flow tube mass spectrometry. This method is significant for analyzing these compounds in air.
Catalysis and Polymerization : Chen, Fu, Stern, & Marks (1997) reported on the synthesis of TiIV and ZrIV complexes with a bifunctional -Me4Cp⌒phenolate- ligand, demonstrating the utility of 3-Benzyl-2-methylphenol in catalysis and polymerization processes (Chen et al., 1997).
Synthesis of Heterocycles : Azzena, Pisano, & Pittalis (2008) developed an organometallic-based procedure using 2-methylphenols for synthesizing 3-alkylbenzofuran-2(3H)-ones, indicating the relevance of 3-Benzyl-2-methylphenol in synthesizing specific heterocycles (Azzena et al., 2008).
Fluorescent Receptor Design : Pawar, Fegade, Bhardwaj, Singh, Bendre, & Kuwar (2015) highlighted the use of a molecule structurally related to 3-Benzyl-2-methylphenol in designing a chemosensor molecule for dual Ni2+ and Cu2+ recognition (Pawar et al., 2015).
Photophysical Property Studies : Zhang, Liu, Ma, & Yang (2016) synthesized π-conjugation extended benzothiazole derivatives with 3-Benzyl-2-methylphenol for studying photophysical properties and their applications in biothiol imaging in living cells (Zhang et al., 2016).
Catalytic Benzoylation : Yang & Huang (2007) investigated the catalytic benzoylation of a compound structurally related to 3-Benzyl-2-methylphenol, demonstrating its potential use in synthetic organic chemistry (Yang & Huang, 2007).
Ring-Opening Polymerization Catalysts : Hsueh, Huang, & Lin (2002) used a compound similar to 3-Benzyl-2-methylphenol in synthesizing efficient catalysts for the ring-opening polymerization of epsilon-caprolactone (Hsueh et al., 2002).
Safety and Hazards
The safety information for 3-Benzyl-2-methylphenol indicates that it is potentially dangerous. It has been assigned the hazard statements H302, H315, H318, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Future Directions
While specific future directions for 3-Benzyl-2-methylphenol were not found in the search results, it’s worth noting that the field of organic chemistry continues to explore new synthetic methods and applications for phenolic compounds. These compounds, including 3-Benzyl-2-methylphenol, have potential uses in various industries, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
3-Benzyl-2-methylphenol is a derivative of cresol , which is a type of phenol. Phenols are aromatic organic compounds that are widely occurring and can be either natural or manufactured . .
Mode of Action
Cresols are slowly oxidized by exposure to air, and the resulting impurities often give the samples a yellow to brownish-red tint .
Biochemical Pathways
Cresols, which 3-benzyl-2-methylphenol is derived from, are known to be involved in various biochemical processes .
Pharmacokinetics
It is known that the compound is an oil at room temperature , which may influence its bioavailability and distribution in the body.
Result of Action
As a derivative of cresol, it may share some of the properties of cresols, which are known to have various effects depending on their specific structure and the environment in which they are present .
properties
IUPAC Name |
3-benzyl-2-methylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-13(8-5-9-14(11)15)10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWABHBWUNQRWAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-methylphenol | |
CAS RN |
31040-76-3 | |
Record name | 3-benzyl-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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